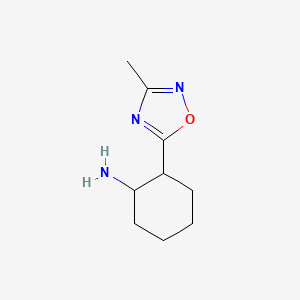

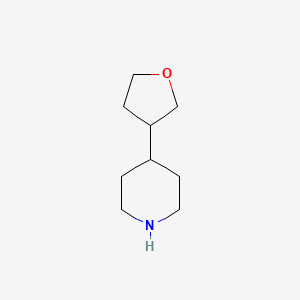

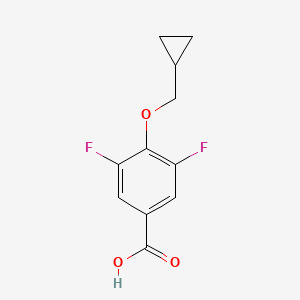

![molecular formula C7H8N2O2S B1429018 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid CAS No. 1190987-12-2](/img/structure/B1429018.png)

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Overview

Description

“4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid” is a chemical compound that falls under the class of 5-Membered Heterocyclic Compounds . It is also classified under Thiazoles . The compound appears as a light orange to yellow to green powder or crystal .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H8N2O2S.2ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;;/h8H,1-3H2,(H,10,11);2*1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular formula ofC8H10N2O2S·HCl and a molecular weight of 234.70 .

Scientific Research Applications

Synthesis and Chemical Derivatives

Facile Synthesis Methods : Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid and its derivatives are synthesized through improved routes, highlighting the development of methods for large-scale synthesis. These methods serve as a convenient means for preparing various derivatives of thiazolopyridine and tetrahydrothiazolopyridine (Haginoya et al., 2004).

Heterocyclization Approaches : The compound is used as a starting material in heterocyclization processes to synthesize a variety of fused pyridothienopyrimidines. This demonstrates the compound's role as a precursor in the synthesis of complex heterocyclic structures (Ahmed et al., 2006).

Biomedical Applications

Anticoagulant Research : The compound has been explored as a non-amidine factor Xa inhibitor, aiming to develop orally available anticoagulants. This includes the synthesis of derivatives and analysis of their binding modes, providing insights into their potential as therapeutic agents (Haginoya et al., 2004).

Anticonvulsant Activities : Research has been conducted on derivatives of tetrahydrothiazolo[5,4-c]pyridine for their anticonvulsant activities. This includes evaluating the biological activities of the compounds, their interactions with receptors, and their effects on specific systems like the GABA system (Wang et al., 2019).

Cytotoxicity and Anticancer Activity : Synthesis and evaluation of tetrahydrothiazolo[5,4-c]pyridine-5-carboxylic acid amides have been conducted to explore their anticancer activity. The most active compounds showed promising results in in vitro studies, comparable to known drugs, highlighting their potential in cancer treatment (Lozynskyi et al., 2019).

Catalytic and Synthetic Chemistry

- Coordination Polymers and Catalysis : The compound's derivatives have been used in constructing coordination polymers with potential applications in catalysis. This includes the study of central-metal exchange and the evaluation of improved catalytic activity for specific chemical reactions (Wang et al., 2016).

Safety and Hazards

The safety information for “4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is used in the synthesis of various derivatives that have potential therapeutic applications .

Mode of Action

It is primarily used as a reagent in the synthesis of other compounds . The interaction of these synthesized compounds with their respective targets leads to various biochemical changes.

Biochemical Pathways

Its derivatives are known to be involved in various biochemical pathways .

Result of Action

Its derivatives have been studied for their potential therapeutic effects .

Action Environment

It is generally recommended to store the compound at room temperature in an inert atmosphere .

properties

IUPAC Name |

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-7(11)6-9-4-1-2-8-3-5(4)12-6/h8H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJGEFSKDGLVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738722 | |

| Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190987-12-2 | |

| Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

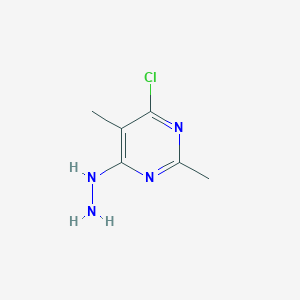

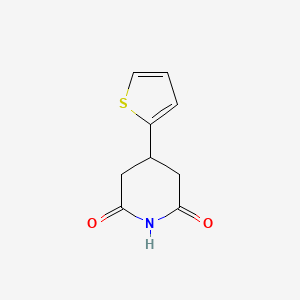

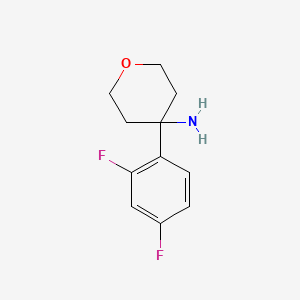

![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)

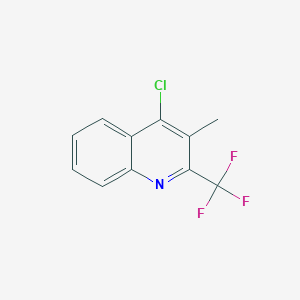

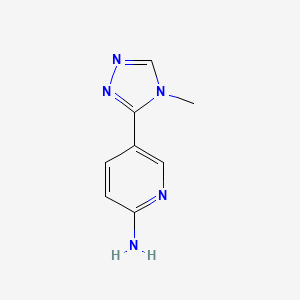

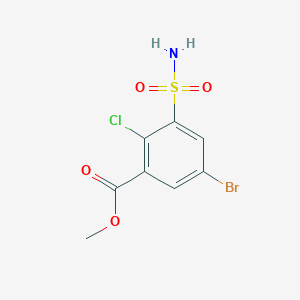

![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428951.png)

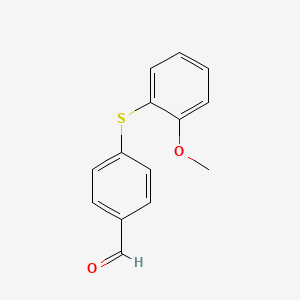

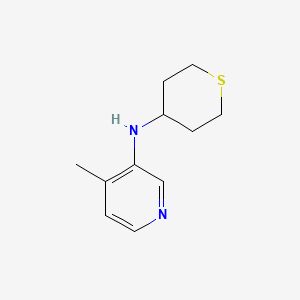

![N-[(3,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428957.png)